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molecular formula C13H9BrN4 B8605412 2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine

2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine

Cat. No. B8605412
M. Wt: 301.14 g/mol
InChI Key: MKOBPQXCGSPRHR-UHFFFAOYSA-N
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Patent
US07569592B2

Procedure details

2-Bromo-6-hydrazinopyridine (500 mg, 2.7 mmol) was dissolved in ethanol (10 mL) and 2-(2-pyridyl)malondialdehyde(403 mg, 2.7 mmol) was added. The reaction was heated at 70° C. for 16 h. The solvents were removed the ethanol in vacuo and the residue was chromatographed on silica gel eluting with hexanes:EtOAc (1:4) to afford 2-bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine as a light yellow solid. 1H-NMR (CDCl3, 300 MHz) δ 9.0 (s, 1H), 8.62-8.61 (d, J=3 Hz 1H), 8.27 (s, 1H), 7.97-7.94 (d, J=9 Hz, 1H), 7.74-7.57 (m, 3H), 7.39-7.37 (d, J=3 Hz, 1H) 7.19-7.15 (t, 1H). MS (ESI) 301.0 (M++H), 303.0 (M+H+2).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][NH2:9])[N:3]=1.[CH:10]1[CH:15]=[C:14]([CH:16]([CH:19]=O)[CH:17]=O)[N:13]=[CH:12][CH:11]=1>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N:8]2[CH:19]=[C:16]([C:14]3[CH:15]=[CH:10][CH:11]=[CH:12][N:13]=3)[CH:17]=[N:9]2)[N:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
403 mg
Type
reactant
Smiles
C1=CC=NC(=C1)C(C=O)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed the ethanol in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel eluting with hexanes:EtOAc (1:4)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)N1N=CC(=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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